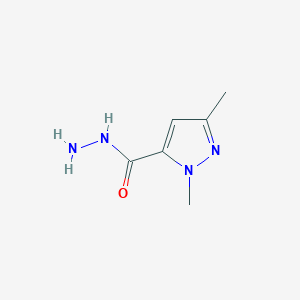

1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400276 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89187-40-6 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrazole Carbohydrazide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide

To the discerning researcher in drug development, the pyrazole nucleus is a well-regarded "privileged scaffold"—a molecular framework renowned for its ability to interact with a multitude of biological targets. Its inherent chemical stability and the capacity for versatile functionalization have cemented its role in medicinal chemistry. When this potent heterocycle is functionalized with a carbohydrazide moiety, a powerful pharmacophoric group emerges. This combination gives rise to a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.

This guide provides a comprehensive technical overview of a specific and valuable member of this class: This compound . We will delve into its rational synthesis, explore its key physicochemical properties, and discuss its significance as a building block for developing next-generation therapeutic agents.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively approached via a two-step sequence, beginning with the construction of the core pyrazole ring as an ester, followed by its conversion to the target carbohydrazide. This strategy ensures high yields and purity by leveraging well-established and reliable chemical transformations.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The foundational step is the Knorr-type pyrazole synthesis, a classic condensation reaction. The logic here is to react a 1,3-dicarbonyl equivalent with a substituted hydrazine to form the heterocyclic ring. For our target, we utilize methylhydrazine to install the N1-methyl group. A robust method involves the initial Claisen condensation of diethyl oxalate and acetone to form an intermediate diketoester, which is then cyclized with methylhydrazine.

Causality of Experimental Choices:

-

Reactants: Diethyl oxalate provides the C5-carboxylate and an adjacent carbonyl. Acetone serves as the source for the C3-methyl and C4-protons. Methylhydrazine is the key component that introduces the two nitrogen atoms and the N1-methyl group, directing the cyclization.

-

Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of acetone, initiating the Claisen condensation with diethyl oxalate. Sodium ethoxide is ideal as its conjugate acid (ethanol) is typically the reaction solvent, preventing unwanted transesterification side reactions.

-

Temperature Control: The initial condensation is performed at low temperatures (below 15°C) to control the exothermic reaction and minimize self-condensation of acetone. The subsequent cyclization with methylhydrazine is heated to ensure a sufficient reaction rate.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium ethoxide (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation: Cool the solution to 5-15°C using an ice bath. To this, add diethyl oxalate (1.0 eq.).

-

Slowly add acetone (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, allow the mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 24 hours. This forms the sodium salt of the intermediate diketoester.

-

Cyclization: Cool the reaction mixture again to 5-15°C. Slowly add a solution of methylhydrazine (1.0 eq.) in ethanol.

-

Once the addition is complete, heat the mixture to reflux (approximately 40-50°C) and maintain for 6-8 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Concentrate the mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Step 2: Conversion to this compound

This is a standard nucleophilic acyl substitution. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the thermodynamically stable hydrazide.

Causality of Experimental Choices:

-

Reactant (Hydrazine Hydrate): It serves as both the nucleophile and often the solvent. A large excess is typically used to drive the reaction to completion.

-

Solvent (Ethanol): Ethanol is an excellent solvent for both the starting ester and hydrazine hydrate, ensuring a homogeneous reaction mixture.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the substitution to occur at a practical rate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.) in absolute ethanol.

-

Hydrazinolysis: Add an excess of hydrazine hydrate (typically 5-10 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by TLC until the starting ester spot disappears.

-

Isolation: Cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The precipitated solid is collected by filtration, washed with cold ethanol or ether to remove any unreacted hydrazine hydrate, and then dried under vacuum to yield pure this compound.

Visualized Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Part 2: Physicochemical and Safety Profile

Understanding the fundamental properties of this compound is critical for its handling, formulation, and application in further synthetic endeavors.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 151-153°C | |

| pKa | 12.19 ± 0.10 (Predicted) | |

| InChI Key | JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |

| CAS Number | 89187-40-6 |

Structural and Reactivity Insights

The carbohydrazide moiety (-CONHNH₂) is the primary driver of this molecule's reactivity and biological potential. It is a versatile functional group that can act as a nucleophile through its terminal -NH₂ group, allowing for the synthesis of a wide array of derivatives such as Schiff bases, N-acylhydrazones, and further heterocyclic rings (e.g., triazoles, oxadiazoles). This chemical handle is crucial for library development in drug discovery campaigns, enabling systematic exploration of structure-activity relationships (SAR).

Safety and Handling

According to its safety profile, this compound is classified as an irritant and is harmful if swallowed.

-

GHS Hazard Statements: H302 (Harmful if swallowed)

-

Signal Word: Warning

-

Storage Class: 11 (Combustible Solids)

Self-Validating Protocol Insight: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 3: Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a precursor to potent therapeutic candidates. The pyrazole carbohydrazide scaffold has been extensively investigated and has yielded compounds with significant pharmacological activities.

Anticancer Potential

A recurring theme in the literature is the efficacy of pyrazole carbohydrazide derivatives against cancer cell lines, particularly non-small cell lung cancer.

-

A549 Lung Cancer Cells: Numerous studies have reported that derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide can inhibit the growth of A549 cells and induce apoptosis. The specific substitutions on the pyrazole ring and the hydrazide nitrogen are critical for determining the potency of this anticancer activity.

-

Mechanism of Action: While the exact mechanism for this specific dimethylated core is a subject for further research, related compounds have been shown to act as inhibitors of key signaling kinases or to induce apoptosis through other cellular pathways.

Anti-inflammatory and Analgesic Activity

The pyrazole core is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs) like antipyrine and phenylbutazone. Derivatives containing the carbohydrazide function have also demonstrated significant anti-inflammatory and analgesic potential, suggesting that this scaffold can be optimized for treating inflammatory conditions.

Antimicrobial Activity

The introduction of various substituents onto the carbohydrazide nitrogen has led to the discovery of compounds with potent antibacterial and antifungal properties. This highlights the utility of this compound as a starting point for developing new antimicrobial agents to combat resistant pathogens.

Conceptual Role in Drug Design

The diagram below illustrates the central role of the pyrazole carbohydrazide scaffold as a versatile building block in a typical drug discovery workflow.

Caption: The role of the core scaffold in generating a diverse chemical library for screening.

Conclusion

This compound is more than just a chemical compound; it is a strategic starting point for innovation in pharmaceutical research. Its straightforward and rational synthesis provides reliable access to a scaffold that is pre-validated by a wealth of literature demonstrating its potential across multiple therapeutic areas. For researchers and drug development professionals, this molecule represents a key building block for constructing novel chemical entities with tailored pharmacological profiles, poised to address unmet medical needs in oncology, inflammation, and infectious disease.

References

- Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. [Link]

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- Bansal, R. K., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-84. [Link]

- PubChem. (n.d.). CID 157050772 | C10H16N4. National Institutes of Health.

- IJNRD. (n.d.). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

- El-Metwaly, N. M., et al. (2023).

- El-Metwaly, N. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2)

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Carbohyrazide Core

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone heterocyclic motif, integral to a multitude of pharmacologically active agents.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to act as a bioisostere for other aromatic systems.[3] When this privileged scaffold is functionalized with a carbohydrazide moiety (-CONHNH2), a versatile and highly reactive functional group, the resulting pyrazole carbohydrazide derivatives emerge as a class of compounds with a remarkably broad spectrum of biological activities.[4] This guide provides an in-depth exploration of these activities, delving into the underlying mechanisms, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The inherent reactivity of the carbohydrazide group serves as a synthetic linchpin, allowing for the facile generation of diverse libraries of compounds, such as hydrazones, through condensation with various aldehydes and ketones.[5][6] This synthetic tractability, coupled with the diverse biological profile, makes pyrazole carbohydrazides a focal point in contemporary drug discovery.[4][7]

Antimicrobial Activity: A Broad-Spectrum Arsenal

Pyrazole carbohydrazide derivatives have consistently demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[8][9][10] The carbohydrazide functional group and the nature of substituents on the pyrazole and any associated phenyl rings are crucial in determining the potency and spectrum of their antimicrobial action.[4]

Antibacterial and Antifungal Mechanisms

The precise mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. However, proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity of the molecule, often modulated by substituents, plays a critical role in its ability to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

Several studies have elucidated key structural features that govern the antimicrobial potency of these derivatives:

-

Substitution on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on a phenyl ring attached to the pyrazole core can significantly influence activity. For instance, certain substitutions have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[10]

-

The Carbodhydrazide Moiety: This group is often a key pharmacophore and its modification can drastically alter the biological profile.[4]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or pyridine, can enhance the antimicrobial power of the parent pyrazole carbohydrazide.[11]

Quantitative Antimicrobial Data

| Compound Type | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Pyrazole-4-carboxamide derivatives | Gram-positive bacteria (e.g., S. aureus) | Potent activity observed for specific derivatives | [10] |

| Pyrazole-4-carboxamide derivatives | Gram-negative bacteria (e.g., E. coli) | Potent activity observed for specific derivatives | [10] |

| Pyrazole-4-carboxamide derivatives | Fungal strains (e.g., C. albicans) | Potent activity observed for specific derivatives | [10] |

| Pyrazole-based pyridine-4-carbohydrazides | Mycobacterium tuberculosis H37Rv | MICs ranging from 0.125–16 µg/mL | [12] |

| Pyrazole-based pyridine-4-carbohydrazides | Drug-resistant M. tuberculosis strains | MICs as low as 0.03 µg/mL | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compounds (pyrazole carbohydrazide derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (broth with solvent)

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plates. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality behind Experimental Choices:

-

Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of the microorganism, which is critical for accurate MIC determination.

-

Appropriate Growth Medium: Mueller-Hinton and RPMI-1640 are internationally recognized standard media for antimicrobial susceptibility testing, ensuring that the results are comparable across different laboratories.

-

Inclusion of Controls: Positive and negative controls are essential for validating the assay. The positive control confirms the susceptibility of the microorganism to a known antibiotic, while the negative control ensures that the solvent used to dissolve the compounds does not inhibit microbial growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole carbohydrazide scaffold has emerged as a promising framework for the development of novel anticancer agents.[13][14][15] Derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, often through the induction of apoptosis.[16][17]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifaceted and can involve:

-

Induction of Apoptosis: Many pyrazole carbohydrazide derivatives have been shown to trigger programmed cell death in cancer cells.[16]

-

Enzyme Inhibition: Certain derivatives may target and inhibit enzymes that are crucial for cancer cell survival and proliferation.[13]

-

Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact the anticancer potency.

-

The Hydrazone Linkage: The formation of hydrazones from the carbohydrazide moiety often leads to enhanced cytotoxic activity. The electronic properties of the substituents on the aldehyde or ketone used in the condensation play a crucial role.

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified by logP values, can influence its ability to cross cell membranes and reach intracellular targets. Compounds with logP values in a specific range have shown improved inhibitory effects.[16]

Quantitative Anticancer Data

| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC50, GI50) | Reference |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung cancer) | Inhibition of cell growth and induction of apoptosis | [16][17] |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung cancer) | Potent growth inhibitors via apoptosis induction | [4] |

| Pyrazole acetohydrazide derivatives | A2780 (Ovarian cancer) | Predicted pIC50 of 8.57 µM for a lead compound | [18] |

| Pyrazole chalcones | MCF-7 and HeLa (Breast and Cervical cancer) | High inhibition observed for specific derivatives | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (pyrazole carbohydrazide derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Causality behind Experimental Choices:

-

Logarithmic Dilutions: Using a logarithmic dilution series for the test compounds allows for the generation of a complete dose-response curve, which is essential for accurate IC50 determination.

-

MTT as an Indicator: The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of viable cells, providing a reliable and quantifiable measure of cytotoxicity.

-

Inclusion of a Vehicle Control: The vehicle control is crucial for distinguishing the cytotoxic effects of the test compound from any potential toxicity of the solvent.

Anti-inflammatory and Analgesic Activities

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, with notable examples like celecoxib.[2] Pyrazole carbohydrazide derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[4][19]

Mechanism of Anti-inflammatory Action

Structure-Activity Relationship (SAR) Highlights

-

Substitution Pattern: The substitution pattern on the pyrazole and associated aromatic rings is critical for selective COX-2 inhibition.

-

Internalized Carbohydrazide Moiety: In some pyrazolone derivatives, the carbohydrazide function is part of the heterocyclic core, and these compounds have shown effective anti-inflammatory activity.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Causality behind Experimental Choices:

-

Carrageenan as an Inducer: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the evaluation of compounds that act on different phases of inflammation.

-

Plethysmometer for Measurement: The plethysmometer provides a precise and objective measurement of paw volume, allowing for the quantification of the inflammatory response.

-

Use of a Standard Drug: Comparing the activity of the test compounds to a well-characterized anti-inflammatory drug like diclofenac provides a benchmark for their potency.

Anticonvulsant and Antidepressant Activities

Derivatives of pyrazole carbohydrazide have shown promise in the treatment of central nervous system (CNS) disorders, exhibiting both anticonvulsant and antidepressant activities.[22][23][24]

Mechanisms of CNS Activity

The exact mechanisms are still under investigation, but they may involve modulation of neurotransmitter systems or ion channels in the brain. For antidepressant activity, inhibition of monoamine oxidase (MAO) is a potential mechanism for some pyrazole derivatives.[24]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizures in Mice

This is a widely used animal model to screen for anticonvulsant activity.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution

-

Test compounds and a standard anticonvulsant drug (e.g., phenobarbital)

Procedure:

-

Animal Grouping and Compound Administration: Similar to the anti-inflammatory model, divide the mice into groups and administer the test compounds, standard drug, or vehicle.

-

Induction of Seizures: After a set time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

-

Observation: Observe the mice for the onset and duration of clonic and tonic seizures for a specific period (e.g., 30 minutes).

-

Data Analysis: Record the percentage of animals protected from seizures in each group and the latency to the first seizure.

Causality behind Experimental Choices:

-

PTZ as a Chemoconvulsant: PTZ is a GABA-A receptor antagonist that reliably induces seizures, making it a suitable model for identifying compounds with anticonvulsant properties.

-

Observation of Seizure Phenotypes: Differentiating between clonic and tonic seizures allows for a more detailed characterization of the anticonvulsant profile of the test compounds.

Antitubercular and Antiviral Activities

The search for new drugs to combat infectious diseases has led to the investigation of pyrazole carbohydrazides as potential antitubercular and antiviral agents.[12][25][26][27]

Antitubercular Activity

Several pyrazole carbohydrazide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12][26] The pyrazole clubbed with a pyridine-4-carbohydrazide has been identified as a particularly promising scaffold.[12]

Antiviral Activity

Recent studies have explored the potential of pyrazole carbohydrazide derivatives against various viruses, including coronaviruses like SARS-CoV-2.[27][28] The mechanism of action may involve the inhibition of key viral enzymes or interference with viral replication.

Visualizations

General Synthetic Workflow for Pyrazole Carbohydrazide Derivatives

Caption: Synthetic pathway for pyrazole carbohydrazide derivatives.

Logical Flow of In Vitro Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Perspectives

The pyrazole carbohydrazide scaffold is a testament to the power of privileged structures in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their immense therapeutic potential. The synthetic accessibility of this core allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening and computational modeling, can accelerate the discovery of new drug candidates. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in more advanced preclinical and clinical models. The continued exploration of pyrazole carbohydrazide derivatives promises to yield novel therapeutic agents for a wide range of diseases, from infectious diseases to cancer and CNS disorders.

References

- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC advances, 7(84), 53231-53254.

- Faidah, M. N., et al. (2016). The therapeutic voyage of pyrazole and its analogs: A review. European journal of medicinal chemistry, 120, 149-170.

- Li, X., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical biology & drug design, 80(4), 571-583.

- de Oliveira, R. S., et al. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-331.

- Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Letters in Organic Chemistry, 15(1), 51-57.

- Kumar, A., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3321.

- Singh, P., et al. (2021). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of biomolecular structure & dynamics, 1-16.

- Gomha, S. M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European journal of medicinal chemistry, 44(8), 3480-3487.

- Tahir, M. N., et al. (2020). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.

- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 1-21.

- Gomha, S. M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European journal of medicinal chemistry, 44(8), 3480-3487.

- El-Sayed, M. A. A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(4), 544-551.

- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(26), 5138-5145.

- Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 143-152.

- Kumar, D., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(2), 82.

- Sharma, V., & Kumar, P. (2020). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 5(7), 1-10.

- El-Malah, A. A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. F1000Research, 11, 792.

- Abdel-Wahab, B. F., et al. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(1), 329.

- Schenone, S., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(18), 4162.

- El-Metwaly, A. M., et al. (2021). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2076.

- Xia, Y., et al. (2007). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry, 15(22), 6893-6899.

- El-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Archiv der Pharmazie, 342(5), 282-288.

- de Oliveira, R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-331.

- Sangshetti, J. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1344.

- Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 153-161.

- Tsolaki, E., et al. (2021).

- Wang, Z., et al. (2017). Recent advances of pyrazole-containing derivatives as anti-tubercular agents. European journal of medicinal chemistry, 139, 637-648.

- Al-Ostath, A. I., et al. (2023).

- Chimenti, F., et al. (2009). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current medicinal chemistry, 16(18), 2269-2292.

- Rana, A., et al. (2019). Pyrazoles as anticancer agents: Recent advances. Sys Rev Pharm, 10(1), 46-51.

- Singh, V., & Kumar, V. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6).

- Al-Amiery, A. A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of the Iranian Chemical Society, 19(5), 1845-1858.

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.

- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.

- Asif, M. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 12-25.

- Al-Ostath, A. I., et al. (2023).

- Wang, Z., et al. (2017). Recent advances of pyrazole-containing derivatives as anti-tubercular agents. European journal of medicinal chemistry, 139, 637-648.

- Schenone, S., et al. (2023).

- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry, 2023.

- Al-Amiery, A. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 743-751.

Sources

- 1. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. mdpi.com [mdpi.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. srrjournals.com [srrjournals.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. mdpi.com [mdpi.com]

- 22. mc.minia.edu.eg [mc.minia.edu.eg]

- 23. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation | Semantic Scholar [semanticscholar.org]

A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: A Versatile Synthon for Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic use of versatile building blocks, or synthons, is paramount to the efficient discovery and development of novel therapeutic agents. This guide provides an in-depth technical exploration of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic synthon of significant value. We will dissect its synthesis, explore its fundamental reactivity, and present its application in the construction of diverse molecular scaffolds with proven biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this powerful synthon for creating libraries of bioactive compounds, particularly in the realms of oncology and infectious diseases.

Introduction: The Strategic Value of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug design, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and facile functionalization.[3][4]

When the pyrazole core is appended with a carbohydrazide moiety (-CONHNH₂), its utility as a synthon is dramatically enhanced.[5] The carbohydrazide group is a highly versatile functional handle, serving as a potent nucleophile that can be readily elaborated into a vast array of other functional groups and heterocyclic systems.[6][7] This combination allows chemists to rapidly generate molecular diversity from a common starting point, a cornerstone of modern lead-generation strategies.

This guide focuses specifically on the 1,3-dimethyl substituted pyrazole-5-carbohydrazide. The methylation at the N1 and C3 positions serves to block potential sites of metabolism and unwanted side reactions, thereby directing synthetic transformations to the highly reactive carbohydrazide terminus while enhancing the drug-like properties of the resulting molecules.

Physicochemical Properties & Characterization

Understanding the fundamental properties of a synthon is critical for its effective use in synthesis. This compound is a stable, solid compound under standard laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₄O | [8] |

| Molecular Weight | 154.17 g/mol | [9] |

| CAS Number | 89187-40-6 | [8] |

| Appearance | Solid | [9] |

| InChI Key | JNCYYXYBTYXWKZ-UHFFFAOYSA-N | [9] |

| SMILES | Cc1cc(C(=O)NN)n(C)n1 | [9] |

The key to its synthetic utility lies in the terminal primary amine (-NH₂) of the hydrazide group, which acts as a strong nucleophile, and the adjacent secondary amine (-NH-), which can participate in cyclization reactions.

Synthesis of the Core Synthon

The preparation of this compound is a robust and scalable multi-step process that begins with readily available commercial starting materials. The most common and efficient pathway involves the construction of the pyrazole ester precursor followed by hydrazinolysis.

Protocol 1: Synthesis of this compound

Causality Statement: This three-step synthesis is widely adopted due to its efficiency and regiochemical control. The initial Claisen condensation between an enolizable ketone (acetone) and an oxalate ester sets up the required 1,3-dicarbonyl-equivalent backbone.[10] The subsequent cyclocondensation with methylhydrazine is a classic Knorr pyrazole synthesis, which reliably yields the desired N-methylated pyrazole regioisomer.[3][4] The final hydrazinolysis is a standard, high-yielding conversion of an ester to a hydrazide.

-

Step A: Preparation of Ethyl 2,4-dioxo-4-methylpentanoate intermediate.

-

To a cooled (0-5 °C) solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq) dropwise.

-

Slowly add acetone (1.0 eq) to the mixture, ensuring the temperature remains below 15 °C.[10]

-

Allow the reaction to stir at room temperature for 24 hours. The resulting precipitate is the sodium salt of the intermediate.

-

-

Step B: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

-

Suspend the intermediate from Step A in a suitable solvent such as DMF.

-

Cool the mixture to 5-15 °C and slowly add methylhydrazine (1.1 eq).[10]

-

After the addition is complete, heat the reaction to 40-50 °C and maintain for 6-8 hours until TLC analysis indicates the consumption of the starting material.[10]

-

Work-up involves removal of the solvent under reduced pressure and purification, typically by distillation or chromatography, to yield the pure pyrazole ester.

-

-

Step C: Hydrazinolysis to the Final Synthon.

-

Dissolve the pyrazole ester from Step B in ethanol.

-

Add an excess of hydrazine hydrate (e.g., 5-10 eq).

-

Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried to afford pure this compound.[11]

-

The Synthon in Action: Core Reactivity Pathways

The synthetic power of this compound stems from the versatile reactivity of its terminal hydrazide group. This allows for its elaboration into a wide range of derivatives, most notably hydrazones and other heterocyclic systems like oxadiazoles and triazoles.

A. Synthesis of N'-Alkylidene/Arylidene Hydrazides (Hydrazones)

The most direct and widely used application of this synthon is its condensation with aldehydes and ketones to form stable hydrazone linkages (also known as Schiff bases).[11][12]

Causality Statement: This reaction is favored due to its simplicity, high yields, and mild reaction conditions (often requiring only a catalytic amount of acid). It provides an exceptionally powerful method for generating large libraries of structurally diverse compounds for high-throughput screening (HTS). The resulting C=N double bond is a key pharmacophoric feature, and the R-groups introduced from the aldehyde or ketone allow for systematic exploration of structure-activity relationships (SAR).[13]

Protocol 2: General Procedure for Hydrazone Synthesis

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 2-4 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization can be performed if necessary.

B. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The carbohydrazide can serve as a precursor to the 1,3,4-oxadiazole ring, another important heterocycle in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.

Causality Statement: This transformation typically proceeds via a two-step, one-pot sequence. First, the nucleophilic hydrazide is acylated by a carboxylic acid (often activated as an acid chloride or anhydride) or by heating with the acid itself. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent to forge the oxadiazole ring.

C. Synthesis of 1,2,4-Triazole Derivatives

The synthon can also be used to construct five-membered rings containing three nitrogen atoms, such as 1,2,4-triazoles.

Causality Statement: The reaction of the carbohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. This intermediate, upon heating in the presence of a base (like NaOH or K₂CO₃), undergoes an intramolecular cyclization with the elimination of water to form a 1,2,4-triazole-3-thione derivative. This scaffold is a key component in various antimicrobial and anticancer agents.

Case Study: Application in Anticancer Drug Discovery

Derivatives of pyrazole-5-carbohydrazide have demonstrated significant potential as anticancer agents.[14][15] For example, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[14] While that study used a different pyrazole core, the synthetic logic is directly applicable. By condensing our this compound with a library of substituted benzaldehydes, one can rapidly probe the structure-activity relationship (SAR).

SAR Exploration Strategy:

-

Electronic Effects: Synthesize a series of hydrazones using benzaldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) at the para position.[14]

-

Steric Effects: Compare substituents at the ortho, meta, and para positions to understand the impact of steric hindrance near the hydrazone linkage.

-

Lipophilicity: Introduce groups that modify the overall lipophilicity (LogP) of the molecule, as this is crucial for cell permeability and target engagement. Compounds with LogP values in the range of 3-5 have often been found to have better activity against A549 cells.[14]

This systematic approach allows for the identification of optimal substitution patterns that maximize potency and selectivity, guiding the development of promising preclinical candidates.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic synthon that enables rapid and efficient entry into diverse and biologically relevant chemical space. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for medicinal chemists. The primary pathways of hydrazone formation and subsequent cyclization to other heterocycles like oxadiazoles and triazoles are robust methods for library generation and lead optimization.

Future applications of this synthon are vast. Beyond oncology, its derivatives are being explored for antimicrobial, anti-inflammatory, and neuroprotective activities.[5][13][14] Furthermore, the carbohydrazide moiety can act as a chelating agent, opening possibilities for its use in the design of metallodrugs or diagnostic imaging agents. As the demand for novel, drug-like molecules continues to grow, the strategic application of powerful synthons like this compound will remain a cornerstone of successful drug discovery programs.

References

- Dias, L. R. S., de Oliveira, M. C. C., & Bernardino, A. M. R. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(12), 21404–21430. [Link]

- Hassan, A. A., & Osman, A. M. (2017). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 235-241. [Link]

- Hassan, A. A., & Osman, A. M. (2017). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.

- Sharma, V., Kumar, P., & Pathak, D. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2. [Link]

- Alkahtani, H. M., Almehizia, A. A., & El-Gazzar, A. R. B. A. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(1), 253. [Link]

- Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(6), 7863–7899. [Link]

- Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2014).

- Dias, L. R. S., de Oliveira, M. C. C., & Bernardino, A. M. R. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.

- Dar, A. M., & Mir, M. A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: An Indian Journal, 11(4). [Link]

- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

- PubChem. (n.d.). CID 157050772. PubChem - NIH. [Link]

- El-Sayed, W. M., et al. (2023).

- El-Sayed, W. M., et al. (2023).

- Google Patents. (2021). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org. [Link]

- Royal Society of Chemistry. (n.d.).

- Nageswar, Y. V. D., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

- El-Emary, T. I. (2007). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Bulletin of the Korean Chemical Society, 28(1), 44-50. [Link]

- PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. PubChem - NIH. [Link]

- Asif, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC - NIH. [Link]

- Foces-Foces, C., et al. (2003). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Journal of Molecular Structure, 645(2-3), 149-161. [Link]

- Deng, X., & Mani, N. S. (2010). 4-(4-Chlorophenyl)-5-(3,4-methylenedioxyphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. Organic Syntheses, 87, 269-275. [Link]

- Patel, H. D., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of ChemTech Research, 12(1), 216-223. [Link]

- Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. echemi.com [echemi.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Pyrazole Carbohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently yields compounds with a wide spectrum of pharmacological activities.[1][2] When functionalized with a carbohydrazide moiety (-CONHNH₂), its therapeutic potential is significantly amplified, giving rise to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The profound biological activity of these compounds is not merely a consequence of their atomic composition but is intricately linked to their three-dimensional architecture.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the crystal structure of pyrazole carbohydrazide compounds. We will explore the causality behind experimental choices in synthesis and crystallization, delve into the nuances of single-crystal X-ray diffraction, and, most critically, elucidate the relationship between molecular conformation, intermolecular forces, and biological function. Understanding this structural blueprint is paramount for the rational design of next-generation therapeutics.[4]

Part 1: Synthesis and the Art of Crystal Cultivation

The journey to understanding a crystal structure begins with the synthesis of the molecule and the meticulous process of growing a single crystal suitable for diffraction analysis.

The Synthetic Rationale: A Convergent Approach

A common and effective strategy for synthesizing pyrazole carbohydrazide derivatives is a multi-step process that offers flexibility in introducing diverse substituents.[5][6]

Core Rationale: The synthesis typically begins with a β-dicarbonyl compound, which undergoes cyclocondensation with a hydrazine derivative to form the core pyrazole ring, often with a carboxylate group. This ester is then converted to the key carbohydrazide intermediate by reacting it with hydrazine hydrate. The final derivatization is achieved by condensing this carbohydrazide with various aldehydes or ketones.

-

Step 1: Knorr Pyrazole Synthesis: The use of a β-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine (like hydrazine hydrate or phenylhydrazine) is a robust method for forming the pyrazole ring.[5] The choice of solvent (often ethanol) facilitates the dissolution of reactants, and a catalytic amount of acid can accelerate the condensation and subsequent cyclization.

-

Step 2: Hydrazinolysis: The conversion of the resulting pyrazole ester to a carbohydrazide is a critical step. Hydrazine hydrate is used in excess to drive the reaction to completion, substituting the ethoxy group of the ester with the -NHNH₂ group. This reaction is typically performed under reflux to provide the necessary activation energy.[7][8]

-

Step 3: Schiff Base Formation: The terminal amino group of the carbohydrazide is a potent nucleophile, readily reacting with the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This condensation reaction forms the final N'-substituted pyrazole carbohydrazide, often as a stable crystalline solid.

Experimental Protocol: Synthesis of (E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide

This protocol provides a self-validating methodology for synthesizing a representative compound.

Materials:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80%)

-

Ethanol (absolute)

-

Benzaldehyde

-

Glacial acetic acid (catalytic)

Procedure:

-

Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate):

-

In a 100 mL round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Reflux the mixture for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product is the carbohydrazide intermediate.

-

-

Synthesis of (E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (Final Product):

-

Suspend the 5-methyl-1H-pyrazole-3-carbohydrazide intermediate (1.0 eq) in absolute ethanol (25 mL).

-

Add benzaldehyde (1.1 eq) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Upon completion, cool the mixture. The product will precipitate out of the solution.

-

Collect the crystalline product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or a DMF/ethanol mixture to obtain high-purity crystals.

-

Crystallization: The Pursuit of Perfection

Obtaining a single crystal of sufficient size and quality is crucial. The goal is to slow down the process of solidification to allow molecules to arrange themselves into a highly ordered lattice.

-

Slow Evaporation: This is the simplest and most common method. The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation. The container is covered with a perforated film (e.g., Parafilm) and left undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, initiating crystal growth.

-

Vapor Diffusion: This technique is useful for compounds that are sparingly soluble or tend to precipitate too quickly. The compound is dissolved in a small amount of a "good" solvent in a small vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.

Part 2: Deciphering the Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]

The SCXRD Experimental Workflow

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas.[4] This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and a series of diffraction images are collected by a detector.[4]

-

Structure Solution: The collected data (intensities and positions of diffraction spots) are processed. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]

Workflow Visualization

Caption: Experimental workflow for pyrazole carbohydrazide crystal structure determination.

Part 3: The Core Structure: Conformation and Intermolecular Interactions

The refined crystal structure provides a wealth of information, from the precise geometry of a single molecule to the intricate network of interactions that form the crystal lattice.

Molecular Conformation: Bond Lengths, Angles, and Torsions

The pyrazole ring is an aromatic, five-membered heterocycle and is generally found to be planar.[4] The carbohydrazide linker, however, provides conformational flexibility. The overall shape of the molecule is largely defined by the dihedral angles between the planar pyrazole ring and any substituent rings (e.g., phenyl groups). For instance, in N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the two phenyl rings are nearly perpendicular to each other and form significant dihedral angles with the central pyrazole ring, creating a complex three-dimensional shape.[9]

Supramolecular Assembly: The Primacy of Hydrogen Bonding

The most influential forces governing the crystal packing of pyrazole carbohydrazides are hydrogen bonds. The carbohydrazide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). The pyrazole ring also participates, with the pyrrole-like N1-H acting as a donor and the pyridine-like N2 acting as an acceptor.[10]

-

N-H···O Interactions: The strongest and most common interaction involves the hydrazide N-H group donating a proton to the carbonyl oxygen of an adjacent molecule. This interaction frequently links molecules into one-dimensional chains or dimeric pairs.[9][11]

-

N-H···N Interactions: The pyrazole N1-H can donate to the N2 atom of a neighboring pyrazole ring, leading to characteristic supramolecular motifs like dimers, trimers, and catemeric (chain-like) structures.[10]

Visualization of Molecular Structure and H-Bonding

Caption: Representative molecular structure of a pyrazole carbohydrazide.

Caption: Diagram of N-H···O hydrogen bonds forming a 1D chain.

The Role of Weaker Interactions

While hydrogen bonds are dominant, weaker interactions are crucial for achieving a stable, close-packed structure.

-

C-H···O and C-H···π Interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to oxygen atoms or the π-electron clouds of aromatic rings.[11]

-

π-π Stacking: The aromatic pyrazole and substituent rings can stack on top of each other. These interactions, while weak, are additive and contribute significantly to the overall lattice energy.

Part 4: From Structure to Function: The SAR Nexus

The ultimate goal of structural analysis in drug development is to establish a clear Structure-Activity Relationship (SAR). The precise 3D structure determined by crystallography is the key that unlocks this understanding.[1]

-

Pharmacophore Identification: Crystallography helps identify the exact spatial arrangement of key functional groups (the pharmacophore) responsible for binding to a biological target like an enzyme or receptor. The relative orientation of the hydrogen bond donors/acceptors and aromatic rings is critical.[3]

-

Influence of Substituents: The position of the carbohydrazide moiety on the pyrazole ring is a crucial determinant of biological activity. For example, substitution at the C-3 position often yields derivatives with antitumor activity, while substitution at C-4 can lead to antibacterial and antinociceptive agents.

-

Conformational Effects: The overall molecular shape, dictated by substituent-induced torsional angles, determines how well the molecule fits into a target's binding pocket. A planar conformation might be ideal for intercalating with DNA, while a more globular shape might be required for an enzyme's active site.[12]

Logical Relationship Diagram

Caption: The relationship between molecular structure and biological activity.

Part 5: Data Synthesis: A Comparative Overview

To provide a practical context, the following table summarizes crystallographic data for representative pyrazole derivatives. Note the variation in crystal systems and space groups, which reflects the different packing arrangements dictated by substituents.

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |

| Compound 4 (a pyrazole derivative) | C₁₈H₁₅BrN₄O₂ | Triclinic | P-1 | - | [13] |

| Compound 5a (a pyrazole derivative) | C₂₅H₁₉BrN₄O₂ | Monoclinic | P2₁/n | - | [13] |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | C₁₈H₁₆N₄O | Orthorhombic | Pca2₁ | N-H···O chains | [9] |

| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol | C₁₂H₁₄N₂O₂ | Monoclinic | P2₁/n | O-H···N, N-H···O, C-H···π | [11] |

Conclusion: The Future is Designed, Not Discovered

The crystallographic study of pyrazole carbohydrazide compounds provides an indispensable blueprint for modern drug design. It reveals that the remarkable biological activity of this scaffold is a direct result of a finely tuned interplay between molecular conformation and a hierarchy of intermolecular forces. By understanding how substituents dictate the three-dimensional structure and subsequent crystal packing, we can move from serendipitous discovery to rational, targeted design. Each crystal structure solved is not merely an endpoint but a new starting point, providing the critical insights needed to engineer novel pyrazole-based therapeutics with enhanced potency, selectivity, and improved physicochemical properties.

References

- Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- Gomha, S. M., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals.

- National Institutes of Health. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- Titi, A., et al. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Taylor & Francis. Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes.

- Taylor & Francis Online. Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives.

- MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.

- Journal of King Saud University - Science. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide.

- ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.

- Cardiff University. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide.

- National Institutes of Health. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.

- PubMed Central. Current status of pyrazole and its biological activities.

- Benchchem. A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles.

- Structural Chemistry & Crystallography Communication. Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol.

- National Institutes of Health. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.

- PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.

- Semantic Scholar. Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.

- International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.

- Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 -yl)-1H-pyrazole-3-carbohydrazide.

- ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest.

- ResearchGate. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.

- ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.

- OUCI. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.

- OUCI. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog….

- OUCI. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures….

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.

- National Institutes of Health. The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals.

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.

- Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Synthetic Versatility of the Pyrazole Carbohydrazide Scaffold

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Reactivity, Mechanism, and Application

This guide provides an in-depth exploration of the reactivity of the carbohydrazide group appended to a pyrazole ring, a scaffold of significant interest in modern drug discovery and materials science. We will move beyond simple reaction lists to dissect the underlying principles, offering field-proven insights into why certain synthetic routes are chosen and how the inherent chemical nature of this bifunctional system can be exploited to generate molecular diversity. The protocols and mechanisms described herein are designed to serve as a self-validating system for researchers, grounded in authoritative literature.

The Pyrazole Carbohydrazide Building Block: A Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][2] Its stability, tunable electronic properties, and ability to engage in various non-covalent interactions make it a "privileged" structure. When combined with the carbohydrazide moiety (-CONHNH₂), the resulting molecule becomes a remarkably versatile synthetic intermediate.[3] The carbohydrazide group is not merely a passive linker; it is a reactive hub, acting as a potent nucleophile and a precursor for a multitude of heterocyclic systems.[3][4] Understanding its reactivity is paramount for leveraging this scaffold to its full potential.

Synthesis of Pyrazole Carbohydrazides: Establishing the Core

The creation of the pyrazole carbohydrazide core is the critical first step. While multiple strategies exist for pyrazole synthesis in general, the introduction of the carbohydrazide function requires specific considerations.[1][5]

The Precursor Approach: From Esters and Oxazinones

The most common and reliable method involves the hydrazinolysis of a corresponding pyrazole carboxylic acid ester. However, direct conversion can sometimes be challenging, especially with complex substituents on the pyrazole ring.[6] A highly effective alternative involves the use of a pyrazolo[3,4-d][6][7]oxazin-4-one precursor. This approach often provides cleaner reactions and higher yields.[6][7]

The choice of an oxazinone intermediate is a strategic one. The oxazinone ring is highly susceptible to nucleophilic attack by hydrazine, leading to a clean ring-opening reaction that furnishes the desired carbohydrazide. This circumvents potential side reactions, such as the loss of other functional groups, which can occur under harsh hydrazinolysis conditions with ethyl esters.[6]